molecular formula C16H16N4O3S2 B2939495 3-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide CAS No. 2415469-67-7

3-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide

Cat. No.: B2939495
CAS No.: 2415469-67-7
M. Wt: 376.45
InChI Key: NRTZLZHOKXCYCB-UHFFFAOYSA-N
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Description

3-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide is a complex organic compound that features a thieno[3,2-d]pyrimidine core, an azetidine ring, and a benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-d]pyrimidine core.

    Reduction: Reduction reactions can occur at the sulfonamide group.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often involve nucleophiles like sodium methoxide.

Major Products

    Oxidation: Oxidized derivatives of the thieno[3,2-d]pyrimidine core.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core is known to interact with kinase enzymes, potentially inhibiting their activity. This interaction can disrupt cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: These compounds share the thieno[3,2-d]pyrimidine core but differ in their substituents.

    Azetidine Derivatives: Compounds with an azetidine ring but different functional groups.

    Benzene Sulfonamides: Compounds with a benzene sulfonamide group but different core structures.

Uniqueness

3-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide is unique due to its combination of a thieno[3,2-d]pyrimidine core, an azetidine ring, and a benzene sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S2/c1-23-12-3-2-4-13(7-12)25(21,22)19-11-8-20(9-11)16-15-14(5-6-24-15)17-10-18-16/h2-7,10-11,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTZLZHOKXCYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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